N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a 5-methoxyindole moiety linked via an ethyl chain to a 4-phenyltetrahydro-2H-pyran-4-carboxamide group. The indole core is a hallmark of bioactive molecules, often associated with serotonin receptor modulation, while the tetrahydro-2H-pyran (thiopyran) and phenyl groups may enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-19-7-8-21-20(15-19)17(16-25-21)9-12-24-22(26)23(10-13-28-14-11-23)18-5-3-2-4-6-18/h2-8,15-16,25H,9-14H2,1H3,(H,24,26) |
InChI Key |
WMAXERHIRHGSAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, which is achieved through a series of reactions including cyclization and functional group modifications.
Attachment of the Ethyl Group:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Notes
Synthetic Challenges : The tetrahydro-2H-pyran-carboxamide moiety may require specialized protection/deprotection strategies, as seen in ’s synthesis of related pyran derivatives .
Biological Hypotheses : The indole-pyran-carboxamide scaffold may target GPCRs (e.g., serotonin or melatonin receptors) or enzymes like cyclooxygenase, warranting further in vitro screening .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structural features, including an indole moiety, a tetrahydropyran ring, and a carboxamide functional group, contribute to its pharmacological properties. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 378.5 g/mol . The presence of the methoxy group on the indole ring and phenyl substitution on the tetrahydropyran enhances its chemical reactivity and biological activity.
Research indicates that this compound acts as a TrkB receptor activator , which plays a crucial role in neurotrophic signaling pathways. The activation of TrkB is associated with neuroprotection and neuroregeneration, making it a candidate for treating neurological disorders such as depression and neurodegeneration.
Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects through the modulation of neurotrophic factors. This activity is particularly relevant in the context of conditions like Alzheimer's disease and other neurodegenerative disorders.
Antidepressant Properties
The compound's structural similarity to known antidepressants suggests potential efficacy in mood regulation. Its ability to activate TrkB receptors may enhance synaptic plasticity, contributing to its antidepressant-like effects observed in preclinical models.
Anticancer Potential
Preliminary investigations indicate that this compound may possess anticancer properties. It has been studied for its potential to inhibit specific pathways involved in cancer progression, particularly through modulation of inflammatory responses linked to IKK2 (IκB kinase 2) activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | Indole, piperidine | TrkB receptor activator |
| 5-Methoxyindole derivatives | Indole with various substitutions | Antidepressant effects |
| Tetrahydropyran derivatives | Tetrahydropyran ring | Anticancer properties |
The unique combination of an indole structure with a tetrahydropyran carboxamide is relatively rare, particularly with the methoxy substitution on the indole, which may contribute to distinct pharmacological profiles compared to other compounds listed above.
Synthesis Pathways
The synthesis of this compound involves several steps that can vary based on specific methodologies. General steps typically include:
- Formation of the Indole Moiety : Starting from commercially available indole derivatives.
- Tetrahydropyran Ring Formation : Utilizing appropriate catalysts and reagents.
- Carboxamide Functionalization : Introducing the carboxamide group through acylation reactions.
Each step requires careful optimization to enhance yield and purity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Neuroprotection : In vitro studies demonstrated that the compound promotes neuronal survival under stress conditions by enhancing BDNF (Brain-Derived Neurotrophic Factor) signaling.
- Antidepressant Effects : Animal models have shown that administration of this compound leads to significant reductions in depressive-like behaviors compared to control groups.
- Cancer Research : Preliminary data suggests that this compound may inhibit tumor growth in specific cancer cell lines by targeting inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
